molecular formula C38H45N5O5 B1235965 Scutianine F CAS No. 64309-19-9

Scutianine F

Cat. No.: B1235965
CAS No.: 64309-19-9
M. Wt: 651.8 g/mol
InChI Key: OKWFLKIFQAURIN-RQXRXZBQSA-N
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Description

Scutianine F is a cyclopeptide alkaloid belonging to the 5(14)-scutianine A-type structural class, characterized by a macrocyclic peptide core and a 5-(sec-butyl)-1,2-dimethylimidazolidin-4-one moiety . It was first isolated from the root bark of Ziziphus cambodiana and structurally elucidated using advanced spectroscopic techniques, including HRESI-TOFMS, 1H/13C NMR, HMBC, and NOESY correlations . Its molecular formula is C41H51N5O5, with a sodium adduct ion observed at m/z 716.3792 [M + Na]+ in mass spectrometry . The stereochemistry of this compound aligns with the (5S,8S,9S)-configuration typical of this alkaloid class, as confirmed by ECD spectra . Unlike its analogs, this compound lacks significant antimicrobial activity despite structural similarities to bioactive cyclopeptides .

Properties

CAS No.

64309-19-9

Molecular Formula

C38H45N5O5

Molecular Weight

651.8 g/mol

IUPAC Name

(2S)-N-[(3S,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C38H45N5O5/c1-25(2)34-33(42-36(45)32-15-10-22-43(32)38(47)31(39-3)24-28-13-8-5-9-14-28)37(46)41-30(23-27-11-6-4-7-12-27)35(44)40-21-20-26-16-18-29(48-34)19-17-26/h4-9,11-14,16-21,25,30-34,39H,10,15,22-24H2,1-3H3,(H,40,44)(H,41,46)(H,42,45)/b21-20-/t30-,31-,32-,33-,34-/m0/s1

InChI Key

OKWFLKIFQAURIN-RQXRXZBQSA-N

SMILES

CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC

Isomeric SMILES

CC(C)[C@H]1[C@@H](C(=O)N[C@H](C(=O)N/C=C\C2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC

Canonical SMILES

CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Scutianine F shares structural and functional features with other cyclopeptide alkaloids but exhibits distinct differences in bioactivity, stereochemistry, and substituent groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Cyclopeptide Alkaloids

Compound Molecular Formula Molecular Weight (Da) Key Structural Features Bioactivity Source References
This compound C41H51N5O5 717.89 5-(sec-butyl)-1,2-dimethylimidazolidin-4-one moiety Limited antimicrobial activity Ziziphus cambodiana
Scutianine E C34H40N4O5 608.70 L-amino acids, D-erythro (8R,9R) configuration Antibacterial (Gram-positive bacteria) Scutia buxifolia
Scutianine M C33H38N4O4 578.68 White powder, no imidazolidinone ring No significant antimicrobial activity Scutia buxifolia
Cambodine A C40H49N5O5 680.38 N-methylisoleucine terminal unit Antimalarial, antitubercular, cytotoxic (IC50: 8.2–12.4 μM for P. falciparum) Ziziphus cambodiana
Cambodine C C39H49N5O5 668.38 N-25-linked phenylalanine group Structural analog of this compound; bioactivity under investigation Ziziphus cambodiana

Key Findings

Structural Variations :

  • This compound differs from Scutianine E and M by the presence of a 5-(sec-butyl)-1,2-dimethylimidazolidin-4-one unit, which increases its molecular weight by ~109 Da compared to Scutianine E .
  • Unlike Cambodine A, which contains an N-methylisoleucine terminus, this compound features a phenylalanine-derived exocyclic unit .

Bioactivity: this compound and Scutianine M both lack antimicrobial efficacy against Gram-positive bacteria, yeasts, and fungi, unlike Scutianine E, which inhibits Staphylococcus aureus and Pseudomonas aeruginosa . Cambodine A exhibits potent antimalarial activity (IC50: 8.2 μM against Plasmodium falciparum), while this compound’s bioactivity remains uncharacterized in this context .

Stereochemical Nuances :

  • This compound retains the (5S,8S,9S)-configuration common to 5(14)-scutianine A-type alkaloids, as confirmed by ECD spectra .
  • Scutianine E uniquely displays a rare D-erythro (8R,9R) configuration, which may contribute to its antimicrobial potency .

Synthetic Pathways: The imidazolidinone ring in this compound is hypothesized to form via condensation of amino acid residues with aldehydes, a mechanism shared with Cambodine A and C .

Q & A

Q. How can mechanistic studies on this compound’s molecular targets avoid overinterpretation of preliminary data?

  • Methodological Answer : Combine target-engagement assays (e.g., SPR for binding affinity) with functional studies (knockdown/knockout models). Use cheminformatic tools (molecular docking) to prioritize plausible targets. Acknowledge limitations, such as incomplete pathway mapping, in the discussion .

Methodological and Reporting Considerations

Q. What criteria should guide the selection of journals for publishing this compound research?

  • Methodological Answer : Prioritize journals with a focus on natural product chemistry or pharmacology. Review recent publications to align your manuscript’s structure (e.g., emphasis on mechanistic detail vs. broad biological screening). Ensure compliance with data-sharing policies (e.g., deposition in PubChem or ChEMBL) .

Q. How should interdisciplinary collaborations enhance this compound research?

  • Methodological Answer : Integrate expertise in synthetic chemistry (analogue design), bioinformatics (target prediction), and pharmacokinetics (ADME profiling). Establish shared data repositories and co-author agreements early to streamline workflows. Reference cross-disciplinary frameworks (e.g., FINER criteria) to refine research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scutianine F
Reactant of Route 2
Scutianine F

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